(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Considerations
The target compound features a piperidine ring with a (3S) -configured carboxylic acid substituent and a 4-fluorobenzoyl group at the nitrogen atom. Its stereochemical integrity is critical for biological activity, necessitating enantioselective synthesis or resolution techniques. The InChIKey RVLHLMFNCSEIHG-JTQLQIEISA-N confirms the absolute (3S) configuration, while the SMILES string (C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O) provides a topological blueprint for retrosynthetic analysis.
Synthetic Methodologies
Chiral Resolution via Mitsunobu Reaction
The most extensively documented approach adapts the chemical resolution strategy detailed in CN110922354A. Although originally applied to 3-fluoropiperidine-4-carboxylic acid derivatives, this method is adaptable to the target compound through modular substitutions.
Key Steps:
Racemic Substrate Preparation :
Diastereomer Formation :
- The racemic acid is esterified with (S)-phenethyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, THF, 0°C to RT).
- Reaction mechanism: The Mitsunobu reagent facilitates stereoinversion at the piperidine C3, generating diastereomeric esters (VII) and (VIII) with separable physical properties.
Chromatographic Resolution :
Hydrogenolytic Deprotection :
Optimization Data:
| Step | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Mitsunobu Esterification | THF, 0°C→RT, 12 h | 45.8 | N/A |
| Hydrogenolysis | Pd/C, H₂, 12 h | 93 | >95 |
| Final Acylation | 4-Fluorobenzoyl chloride, DMAP, DCM | 85–90 | >99 |
Analytical Validation
All routes require rigorous characterization:
- NMR Spectroscopy :
- Mass Spectrometry :
- X-Ray Crystallography :
Industrial Scalability Assessment
| Method | Pros | Cons |
|---|---|---|
| Mitsunobu Resolution | High ee (>95%), established protocol | Costly reagents (DEAD, PPh₃) |
| Palladium Coupling | Modular aryl introduction | Moderate yields, racemic outcome |
| Enzymatic Resolution | Eco-friendly, mild conditions | Theoretical yield limit (50%) |
The Mitsunobu-based approach remains the most viable for large-scale production despite reagent costs, as demonstrated by the patent’s emphasis on "industrialization feasibility".
Chemical Reactions Analysis
Key Reagents and Conditions
The synthesis of structurally related piperidine derivatives often involves:
-
Amide formation : Reaction with amines (e.g., cyclopropylamine) under basic conditions to form amide bonds .
-
Ester hydrolysis : Conversion of β-keto esters to carboxylic acids using bases like NaOH in methanol .
-
Enantioselective catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions for enantiomerically enriched 3-piperidines .
Nucleophilic Acyl Substitution
The carbonyl group in the 4-fluorobenzoyl moiety undergoes reactions such as:
-
Amide formation : Substitution of the carbonyl oxygen with amines (e.g., cyclopropylamine) under basic conditions .
-
Ester hydrolysis : Conversion to carboxylic acids via saponification .
Piperidine Ring Modifications
The piperidine ring may undergo:
-
Reduction : Partial or full reduction of pyridine precursors to form tetrahydropyridines or piperidines .
-
Alkylation : Introduction of substituents (e.g., methyl groups) via methylation reactions.
NMR Spectroscopy
Key observations from analogous compounds :
-
1H-NMR :
-
Piperidine protons (δ 1.5–3.5 ppm).
-
Fluorine-substituted aromatic protons (δ 6.8–7.8 ppm).
-
-
13C-NMR :
-
Carbonyl carbons (δ 165–175 ppm).
-
Fluorinated aromatic carbons (δ 115–125 ppm).
-
Mass Spectrometry
Expected fragmentation patterns include cleavage of the benzoyl-piperidine bond, yielding fragments corresponding to the 4-fluorobenzoyl group and piperidine-3-carboxylic acid.
Recent Advances
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, in cancer therapy. These compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, a study reported that a related piperidine structure exhibited better cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin, suggesting a promising avenue for developing new anticancer agents .
Renin Inhibition
Piperidine derivatives have been explored as inhibitors of renin, an enzyme involved in blood pressure regulation. The structural characteristics of this compound may enhance its efficacy as a renin inhibitor, which could be beneficial for treating hypertension and related cardiovascular diseases .
Cross-Coupling Reactions
The compound has been effectively utilized in cross-coupling reactions, particularly with boronic acids. A study demonstrated that (3S)-1-(4-fluorobenzoyl)piperidine-2,6-dione underwent successful coupling with phenylboronic acid under optimized conditions, yielding high conversion rates and product yields (up to 94.6%) after work-up processes . This highlights its utility in synthetic organic chemistry for constructing complex molecular architectures.
Diastereoselective Synthesis
The compound can also participate in diastereoselective synthesis processes, such as the Joullié–Ugi three-component reaction. This method allows for the formation of diverse piperidine derivatives with high diastereoselectivity, showcasing the versatility of this compound in creating structurally diverse compounds for further biological evaluation .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research indicates that modifications to the piperidine ring and substituents can significantly influence the compound's potency and selectivity against specific biological targets.
Mechanism of Action
The mechanism of action of (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also interact with biological membranes, affecting their properties .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid with structurally related compounds, emphasizing substituent effects and physicochemical parameters:
Key Observations :
- In contrast, the trifluoromethyl group in increases molecular weight and electronegativity, which may influence receptor binding kinetics.
- Stereochemical Specificity : The (3S) configuration is shared across analogs like and , suggesting conserved importance in maintaining optimal spatial orientation for target interactions.
Biological Activity
(3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid is a piperidine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a piperidine backbone with a 4-fluorobenzoyl substituent, which is believed to enhance its biological activity. Research has indicated that this compound may exhibit various biological activities, including anticancer properties and modulation of receptor interactions.
- Molecular Formula : C₁₃H₁₄FNO₂
- Molar Mass : Approximately 235.26 g/mol
- Structure : The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's ability to cross biological membranes.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. For instance, research indicates that derivatives of piperidine compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound was found to have better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .
The mechanism of action appears to involve:
- Activation of M3 Muscarinic Acetylcholine Receptors (M3R) : This receptor is implicated in cell proliferation and resistance to apoptosis, particularly in colorectal cancer .
- Inhibition of Monoacylglycerol Lipase (MAGL) : Compounds with similar structures have shown reversible inhibition of MAGL, which is involved in endocannabinoid metabolism and may contribute to anti-proliferative effects on cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Research indicates that the fluorinated phenyl group enhances binding affinity to various biological targets, making it a candidate for further development as an enzyme modulator . The structure-activity relationship studies suggest that modifications to the piperidine structure can lead to improved potency and selectivity against specific enzymes involved in disease processes.
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of several piperidine derivatives on human breast and ovarian cancer cells. The results indicated that compounds similar to this compound showed IC50 values ranging from 19.9 µM to 75.3 µM against various cancer cell lines, demonstrating significant activity compared to non-cancerous cells .
Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis revealed that modifications in the benzoyl moiety significantly influenced the biological activity of piperidine derivatives. For example, altering substituents on the phenyl ring resulted in variations in binding affinity and selectivity for different receptors, including serotoninergic and dopaminergic receptors .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)piperidine-3-carboxylic acid | Structure | Contains chlorine instead of fluorine, affecting lipophilicity. |
| 5-(4-Bromophenyl)piperidine-3-carboxylic acid | Structure | Bromine substitution may enhance reactivity compared to fluorine. |
| 5-(4-Methylphenyl)piperidine-3-carboxylic acid | Structure | Methyl group affects sterics and electronic properties differently than halogens. |
The uniqueness of this compound lies in its fluorinated phenyl group, which enhances metabolic stability and binding affinity compared to other analogs with different substituents .
Q & A
Q. What are the critical steps in synthesizing (3S)-1-(4-fluorobenzoyl)piperidine-3-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, including hydrolysis under acidic conditions (e.g., HCl at 93–96°C for 17 hours) and purification via pH adjustment (to 6.5 with NaOH) to precipitate solids. Subsequent solvent extraction (e.g., isopropanol/dichloromethane) and recrystallization in ethanol/ethyl acetate mixtures improve purity. Characterization should include HPLC (≥95% purity) and LC-MS for molecular weight confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
Q. Which analytical techniques are most effective for structural elucidation?
- Methodological Answer : Use - and -NMR to confirm the piperidine ring and fluorobenzoyl substituents. IR spectroscopy can validate carbonyl (C=O) and carboxylic acid (COOH) functional groups. High-resolution mass spectrometry (HRMS) provides exact mass verification .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to assess variables like catalyst loading (e.g., Pd(OAc)), reaction temperature (40–100°C), and solvent ratios. For example, increasing tert-butyl alcohol in coupling reactions improves yield. Kinetic studies under inert atmospheres (N) reduce side reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular uptake studies). For beta-glucuronidase inhibition, compare IC values under standardized pH and temperature conditions. Cross-reference with structurally similar inhibitors (e.g., trifluoroacetamide analogues) to identify structure-activity relationships (SARs) .
Q. How can computational modeling predict metabolic pathways or toxicity?
- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to estimate metabolic stability and cytochrome P450 interactions. Molecular dynamics (MD) simulations can model binding affinities to hepatic enzymes, while toxicity predictions rely on QSAR models trained on piperidine derivatives .
Q. What advanced techniques confirm stereochemical integrity during synthesis?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. X-ray crystallography provides definitive stereochemical assignment, while vibrational circular dichroism (VCD) distinguishes diastereomers in solution .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Q. Why might biological activity vary between in vitro and in vivo studies?
- Methodological Answer : Differences may arise from poor bioavailability or metabolic instability. Conduct pharmacokinetic studies (e.g., plasma protein binding assays) to assess compound half-life. Modify the carboxylic acid group via ester prodrugs to enhance membrane permeability .
Experimental Design Considerations
Q. What controls are critical in enzyme inhibition assays?
- Methodological Answer :
Include positive controls (e.g., established beta-glucuronidase inhibitors) and negative controls (DMSO vehicle). Pre-incubate enzymes with the compound to distinguish time-dependent inhibition. Use fluorogenic substrates (e.g., 4-methylumbelliferyl glucuronide) for real-time kinetic monitoring .
Q. How to design stability studies under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
